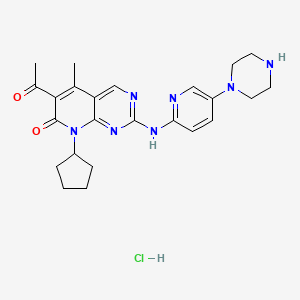

Palbociclib clorhidrato

Descripción general

Descripción

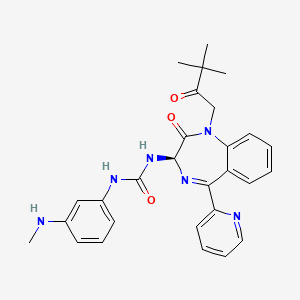

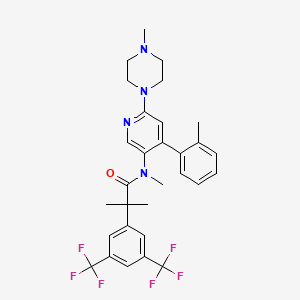

Palbociclib (PD-0332991) HCl es un inhibidor altamente selectivo, biodisponible por vía oral de las cinasas dependientes de ciclina 4 y 6 (CDK4/6). Se utiliza principalmente en el tratamiento del cáncer de mama avanzado o metastásico, positivo para el receptor hormonal y negativo para el receptor 2 del factor de crecimiento epidérmico humano (HR+/HER2-) . Al inhibir CDK4/6, Palbociclib previene la fosforilación de la proteína retinoblastoma (Rb), lo que induce el arresto del ciclo celular en la fase G1 e inhibe la proliferación de las células cancerosas .

Aplicaciones Científicas De Investigación

Palbociclib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de CDK4/6 y sus efectos sobre la regulación del ciclo celular.

Biología: Investigado por su papel en el arresto del ciclo celular, la apoptosis y la senescencia en varias líneas celulares cancerosas.

Medicina: Aprobado para el tratamiento del cáncer de mama avanzado o metastásico HR+/HER2- en combinación con terapia endocrina. .

Mecanismo De Acción

Palbociclib ejerce sus efectos inhibiendo selectivamente CDK4/6, que son reguladores clave del ciclo celular. Al inhibir estas quinasas, Palbociclib previene la fosforilación de Rb, lo que lleva al arresto del ciclo celular en la fase G1. Esta inhibición bloquea la progresión del ciclo celular de la fase G1 a la fase S, evitando así la síntesis de ADN y la proliferación celular. Los principales objetivos moleculares de Palbociclib son CDK4 y CDK6, y su acción implica la interrupción de la vía ciclina D-CDK4/6-Rb .

Análisis Bioquímico

Biochemical Properties

Palbociclib hydrochloride acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of cell growth . By inhibiting CDK4/6, Palbociclib hydrochloride prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle .

Cellular Effects

Palbociclib hydrochloride has significant inhibitory effects on tumor growth. It induces cell cycle arrest in the G1 phase in vitro . This leads to a substantial reduction in the total tumor volumes and in Ki-67 proliferation marker expression . Concurrent treatment with Palbociclib hydrochloride can mitigate the cytotoxic effect of other drugs in vitro .

Molecular Mechanism

Palbociclib hydrochloride exerts its effects at the molecular level by inhibiting CDK4 and CDK6 . This inhibition ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating the retinoblastoma protein, Rb . This prevents the cell from passing the restriction point “R” and exiting G1, and in turn from proceeding through the cell cycle .

Temporal Effects in Laboratory Settings

Palbociclib hydrochloride exhibits lysosomal trapping, a phenomenon where the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This explains the prolonged temporal activity of Palbociclib hydrochloride .

Dosage Effects in Animal Models

In animal models, Palbociclib hydrochloride monotherapy has significant inhibitory effects on tumor growth . The effects of Palbociclib hydrochloride vary with different dosages . For instance, administration of Palbociclib hydrochloride produced rapid tumor regressions and a corresponding tumor growth delay of about 50 days with >1 log of tumor cell kill at the highest dose tested .

Metabolic Pathways

Palbociclib hydrochloride is extensively metabolized by cytochrome P450 3A4 . Despite higher exposure, pharmacokinetic parameters are similar to those of a previously studied non-Asian population .

Transport and Distribution

Palbociclib hydrochloride is extensively metabolized by cytochrome P450 3A4, and its exposure is dramatically affected by strong cytochrome P450 3A4 modulators . Its brain penetration is limited by efflux transporters .

Subcellular Localization

Palbociclib hydrochloride concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Palbociclib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl paso final implica la formación de la sal de clorhidrato para mejorar la solubilidad y estabilidad del compuesto .

Métodos de Producción Industrial

La producción industrial de Palbociclib normalmente sigue la misma ruta sintética que la síntesis de laboratorio, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan las impurezas. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y disolventes de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Palbociclib experimenta varias reacciones químicas, incluyendo:

Oxidación: Palbociclib puede oxidarse para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir bajo condiciones específicas.

Sustitución: Palbociclib puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperazina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y enzimas del citocromo P450.

Reducción: Los agentes reductores como el borohidruro de sodio pueden usarse bajo condiciones controladas.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con Palbociclib en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados, derivados reducidos y análogos sustituidos. Estos productos pueden tener diferentes grados de actividad biológica y estabilidad .

Comparación Con Compuestos Similares

Compuestos Similares

Ribociclib: Otro inhibidor selectivo de CDK4/6 utilizado en el tratamiento del cáncer de mama avanzado o metastásico HR+/HER2-.

Singularidad

Palbociclib es único en su alta selectividad para CDK4/6 y su capacidad para inducir un arresto reversible del ciclo celular. En comparación con Ribociclib y Abemaciclib, Palbociclib tiene un perfil farmacocinético distinto, incluida una vida media más larga y diferentes vías metabólicas. Estas diferencias pueden influir en la eficacia, la seguridad y la tolerabilidad del fármaco en los pacientes .

Propiedades

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEQOHNDWONVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465655 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827022-32-2 | |

| Record name | Palbociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

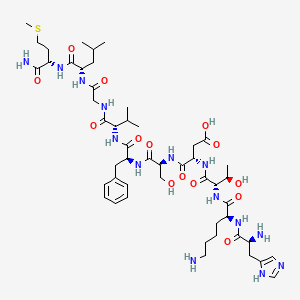

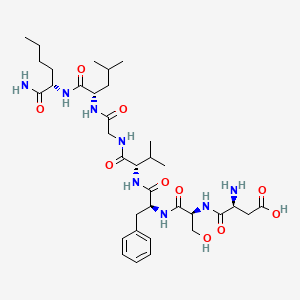

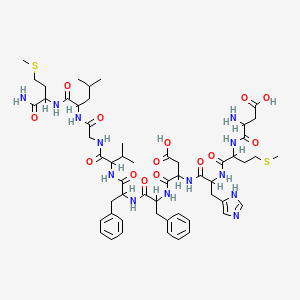

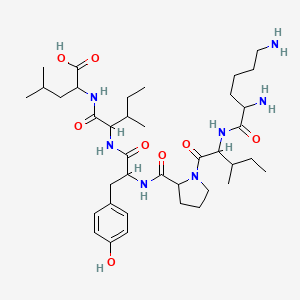

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.